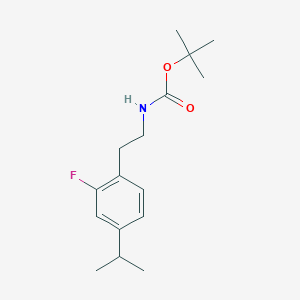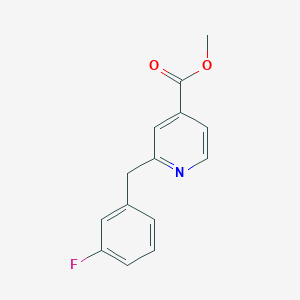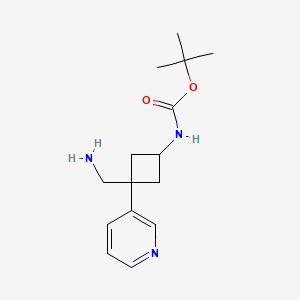
Dicyclopropylglycine
Vue d'ensemble
Description
Dicyclopropylglycine (DCPG) is a derivative of glycine, an amino acid that acts as an inhibitory neurotransmitter in the central nervous system. The chemical name for Dicyclopropylglycine is D-Cyclopropylglycine . The molecular formula is C5H9NO2 and the molecular weight is 115.13 .
Molecular Structure Analysis
The molecular structure of Dicyclopropylglycine is determined by its molecular formula, C5H9NO2 . The crystal structure of a dipeptide containing Dicyclopropylglycine, namely Z–Dcp1–Dcp2–OCH3, has been reported . Both Dcp residues are in a folded conformation . For a detailed molecular structure analysis, techniques such as molecular dynamics simulations and structural analysis can be used .Physical And Chemical Properties Analysis
Dicyclopropylglycine has a boiling point of 253.5±23.0 °C (Predicted) and a density of 1.321±0.06 g/cm3 (Predicted). Its storage temperature is room temperature in a dark place under an inert atmosphere . The pKa value is predicted to be 2.40±0.10 .Relevant Papers Several papers were found during the search, including a paper on the reaction mechanism of N-cyclopropylglycine oxidation by monomeric sarcosine oxidase , and a paper on reducing postprandial glucose in dietary intervention studies . These papers could provide further insights into the properties and applications of Dicyclopropylglycine. For a comprehensive analysis, these and other relevant papers would need to be thoroughly reviewed .
Applications De Recherche Scientifique
1. Influence on Ethylene Production and Fruit Quality
Dicyclopropylglycine, through its structural analogs and related compounds, plays a role in the regulation of ethylene production, which is vital in the postharvest handling of fruits like peaches. For instance, the combined treatment of aminoethoxyvinylglycine (AVG) and 1-methylcyclopropene (1-MCP) significantly influences ethylene production and fruit softening in peaches, suggesting a potential application in extending shelf-life and transportability of fruits (Hayama, Tatsuki, & Nakamura, 2008).
2. Modulation of Metabotropic Glutamate Receptors
Research indicates that metabotropic glutamate receptors (mGluRs), which are important in spinal nociceptive transmission, are modulated by compounds structurally related to Dicyclopropylglycine. For instance, the intrathecal treatment with group II mGluR compounds, including Dicyclopropylglycine analogs, significantly influenced mechanical withdrawal thresholds in adult female sheep, highlighting their potential role in pain management (Dolan & Nolan, 2000).
3. Neuroprotection and Neuronal Apoptosis Prevention
Dicyclopropylglycine and its analogs have been studied for their neuroprotective effects. For example, certain metabotropic glutamate receptor agonists, structurally similar to Dicyclopropylglycine, have demonstrated anti-apoptotic activity in cultured neuronal cells, suggesting their potential therapeutic application in neurodegenerative diseases (Copani et al., 1995).
Propriétés
IUPAC Name |
2-(dicyclopropylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9(6-1-2-6)7-3-4-7/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTAMPUTGUUPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopropylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of the Dcp-containing dipeptide?
A1: The crystal structure of Z-Dcp(1)-Dcp(2)-OCH3, a fully protected dipeptide containing Dcp, provides valuable insights into the conformational preferences of this unusual amino acid. The structure revealed that both Dcp residues adopt a folded conformation, leading to an overall peptide structure resembling an α-pleated sheet. [] This finding suggests that Dcp, similar to α,α-dimethylglycine (Aib), can promote folded conformations in peptides. []
Q2: How does the conformational behavior of Dcp compare to other amino acids?
A2: The observed α-pleated sheet conformation in the Dcp dipeptide crystal structure is noteworthy because it mirrors the conformations seen in peptides composed of alternating D- and L-amino acids, as well as in peptides containing Aib. [] This suggests that Dcp might function as a substitute for these amino acids in peptide design, potentially influencing peptide folding and stability.
Q3: What are the potential applications of Dcp in peptide and protein research?
A3: The ability of Dcp to stabilize folded conformations, as suggested by the crystallographic data, makes it a promising building block for designing peptides with specific structural properties. [] This could be valuable for creating peptides with enhanced stability, improved biological activity, or novel functions. Further research is needed to explore the full potential of Dcp in various peptide and protein engineering applications.
Q4: What are the next steps in the research on Dcp?
A4: While the initial structural studies on Dcp-containing peptides are promising, further research is necessary to fully understand its properties and potential applications. This includes:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)

![Ethyl (E)-4-[(6-methyl-2-nitro-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1468223.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)



![2-(Benzylamino)-3-[4-(dimethylamino)phenyl]-1-propanol](/img/structure/B1468233.png)
![6-Azido-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1468235.png)
![1,1-Bis(4-fluorobenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468237.png)

![4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine](/img/structure/B1468240.png)
![[6-(3-Fluorophenyl)-3-pyridinyl]-N-{[6-(3-fluorophenyl)-3-pyridinyl]methyl}methanamine](/img/structure/B1468241.png)